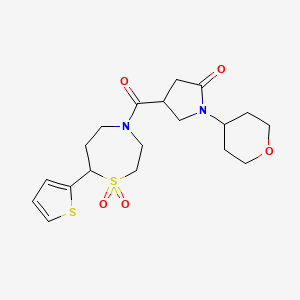
4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H26N2O5S2 and its molecular weight is 426.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one (CAS Number: 2034334-09-1) is a complex organic molecule notable for its potential biological activities. Its structure combines a thiazepane ring, dioxido functional groups, and thiophene moieties, which are known to enhance its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including data from various studies and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆N₂O₅S₂ |
| Molecular Weight | 426.6 g/mol |
| CAS Number | 2034334-09-1 |
The proposed mechanism of action for this compound involves interactions with specific biological targets, such as enzymes and receptors. The presence of the thiazepane ring may facilitate binding to active sites of enzymes involved in cancer progression and inflammation. Additionally, the thiophene moieties could enhance solubility and bioavailability, contributing to its overall efficacy in biological systems.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds structurally similar to this one. For instance, derivatives containing thiazepane and thiophene rings have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
In a study assessing the cytotoxicity of related compounds against several cancer cell lines (MCF7, HeLa, A549), it was found that certain derivatives exhibited IC50 values comparable to standard chemotherapy agents like Doxorubicin. Notably:
- Compound 8b showed IC50 values of 0.78 nM against EGFR and 0.64 nM against PDGFR.
These findings suggest that the compound may also possess similar anticancer properties due to its structural features.
Antimicrobial Activity
The compound's potential antimicrobial activity has been suggested based on the properties of similar thiophene-containing compounds. Studies indicate that compounds with thiophene rings often exhibit bactericidal effects against a range of pathogens.
Research Findings:
In vitro tests demonstrated that related thiazepane derivatives were effective against Gram-positive and Gram-negative bacteria, indicating that the target compound may share this antimicrobial efficacy.
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory properties. The dioxido group is thought to play a role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
- Thiazepane Ring: Contributes to enzyme inhibition.
- Thiophene Moieties: Enhance solubility and electronic properties.
- Dioxido Functional Groups: May interact with biological targets effectively.
特性
IUPAC Name |
4-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S2/c22-18-12-14(13-21(18)15-4-8-26-9-5-15)19(23)20-6-3-17(16-2-1-10-27-16)28(24,25)11-7-20/h1-2,10,14-15,17H,3-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKRRKCWOBKTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3CC(=O)N(C3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














